![molecular formula C15H13FO2 B6365466 4-(2,4-Dimethylphenyl)-3-fluorobenzoic acid, 95% CAS No. 1261947-29-8](/img/structure/B6365466.png)
4-(2,4-Dimethylphenyl)-3-fluorobenzoic acid, 95%
Overview
Description
4-(2,4-Dimethylphenyl)-3-fluorobenzoic acid, 95% (4-DMBFBA) is a synthetic, white powder with a molecular weight of 254.24 g/mol. It is a derivative of benzoic acid, which is a widely used organic compound in the synthesis of various compounds, and is found in many plants and fruits. 4-DMBFBA is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in various chemical reactions, and as a catalyst in various biochemical processes.
Scientific Research Applications
4-(2,4-Dimethylphenyl)-3-fluorobenzoic acid, 95% has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been used to synthesize various organic compounds, such as pharmaceuticals and agrochemicals. It has also been used as a reagent in various chemical reactions, and as a catalyst in various biochemical processes. In addition, 4-(2,4-Dimethylphenyl)-3-fluorobenzoic acid, 95% has been used in the synthesis of various compounds that have potential applications in the medical field, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Mechanism of Action
4-(2,4-Dimethylphenyl)-3-fluorobenzoic acid, 95% is a derivative of benzoic acid, and its mechanism of action is similar to that of benzoic acid. It acts as an acid-base catalyst, which means that it can catalyze the reaction of an acid and a base to form a salt. It can also catalyze the decomposition of an ester to form an alcohol and an acid. In addition, it can catalyze the reaction of an aldehyde or ketone with an alcohol to form an ester.
Biochemical and Physiological Effects
4-(2,4-Dimethylphenyl)-3-fluorobenzoic acid, 95% has been found to have various biochemical and physiological effects. It has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine. In addition, 4-(2,4-Dimethylphenyl)-3-fluorobenzoic acid, 95% has been found to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
4-(2,4-Dimethylphenyl)-3-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also relatively stable, which makes it suitable for use in chemical reactions. In addition, it is soluble in a variety of solvents, which makes it easy to use in a wide range of experiments.
However, there are also some limitations to using 4-(2,4-Dimethylphenyl)-3-fluorobenzoic acid, 95% in laboratory experiments. It is a relatively strong acid, which means that it can cause skin irritation and other adverse effects. In addition, it is toxic if ingested, and can cause respiratory irritation if inhaled. Therefore, it should be handled with care and used in a well-ventilated area.
Future Directions
There are several potential future directions for the use of 4-(2,4-Dimethylphenyl)-3-fluorobenzoic acid, 95% in scientific research. It could be used in the synthesis of other organic compounds with potential medical applications, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In addition, it could be used in the synthesis of compounds that have potential applications in the fields of agriculture and environmental science, such as fertilizers and insecticides. Finally, 4-(2,4-Dimethylphenyl)-3-fluorobenzoic acid, 95% could be used in the synthesis of compounds that could be used in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
4-(2,4-Dimethylphenyl)-3-fluorobenzoic acid, 95% is synthesized via a multi-step process. The first step is the synthesis of 2,4-dimethylphenol, which is achieved by the reaction of chlorobenzene with formaldehyde in the presence of a base catalyst. The second step is the reaction of 2,4-dimethylphenol with fluorobenzene in the presence of a Lewis acid catalyst, yielding 4-(2,4-dimethylphenyl)-3-fluorobenzoic acid. The third step is the purification of the acid, which is done by recrystallization from an appropriate solvent.
properties
IUPAC Name |
4-(2,4-dimethylphenyl)-3-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-3-5-12(10(2)7-9)13-6-4-11(15(17)18)8-14(13)16/h3-8H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNINMPEQJMBDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681417 | |
Record name | 2-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-3-fluorobenzoic acid | |
CAS RN |
1261947-29-8 | |
Record name | 2-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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